Dimethylcurcumin

Description

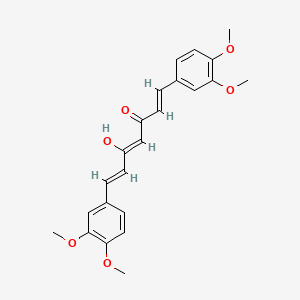

Structure

3D Structure

Properties

IUPAC Name |

(1E,4Z,6E)-1,7-bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-15,24H,1-4H3/b9-5+,10-6+,18-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGUKFHHNQMKJI-CIOHCNBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=C/C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)/O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200352 | |

| Record name | (1E,4Z,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxy-1,4,6-heptatrien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52328-98-0 | |

| Record name | Dimethylcurcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52328-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylcurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052328980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylcurcumin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (1E,4Z,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxy-1,4,6-heptatrien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dimethylcurcumin's Mechanism of Action in Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer remains a significant global health challenge, with a substantial number of patients progressing to castration-resistant prostate cancer (CRPC), a more aggressive and difficult-to-treat form of the disease. The androgen receptor (AR) signaling pathway is a critical driver of prostate cancer initiation and progression. While androgen deprivation therapy (ADT) is the standard of care for advanced prostate cancer, resistance inevitably develops, necessitating the exploration of novel therapeutic strategies. Dimethylcurcumin (ASC-J9), a synthetic analog of curcumin, has emerged as a promising therapeutic agent with a unique mechanism of action that targets the androgen receptor in a manner distinct from conventional anti-androgens. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-cancer effects of this compound in prostate cancer, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Androgen Receptor Degradation

The primary and most well-documented mechanism of action of this compound in prostate cancer is the enhancement of androgen receptor (AR) degradation.[1][2] Unlike traditional anti-androgen therapies that act as competitive inhibitors of the AR, this compound promotes the breakdown of the AR protein itself.[1][2] This activity is significant as it targets both full-length AR and its splice variants, which are often implicated in the development of castration-resistant prostate cancer.[3]

The degradation of the AR by this compound has been shown to be a novel mechanism that can effectively suppress the proliferation and invasion of prostate cancer cells.[4] This targeted degradation of the AR disrupts the downstream signaling pathways that are essential for the growth and survival of prostate cancer cells.

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects through the modulation of multiple signaling pathways, both dependent and independent of the androgen receptor.

Androgen Receptor (AR) Signaling Pathway

As the core of its mechanism, this compound directly impacts the AR signaling pathway by promoting the degradation of the AR protein. This leads to a reduction in the transcription of AR target genes that are crucial for prostate cancer cell growth and survival.

AR-Independent Signaling Pathways

Recent studies have revealed that this compound also acts on signaling pathways that are independent of the androgen receptor, broadening its therapeutic potential.

-

STAT3 Signaling: this compound has been shown to suppress the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). The pSTAT3-CCL2 signaling pathway is crucial for the communication between cancer cells and macrophages in the tumor microenvironment, and its inhibition can impede tumor growth and metastasis.[5]

-

ATF3 Expression: this compound can increase the expression of Activating Transcription Factor 3 (ATF3), a tumor suppressor that plays a role in regulating the balance between cell proliferation and apoptosis.

-

Fatty Acid Synthase (FASN) Expression: The expression of FASN, an enzyme involved in fatty acid synthesis, is often upregulated in prostate cancer and is associated with tumor progression. This compound has been found to suppress the expression of FASN.[3]

Apoptosis and Cell Cycle Regulation

While much of the research has focused on curcumin, the parent compound of this compound, it is plausible that this compound induces similar effects on apoptosis and the cell cycle. Curcumin has been shown to induce apoptosis through the activation of caspases and modulation of the Bcl-2 family of proteins.[6] It can also cause cell cycle arrest at the G2/M phase.[7][8]

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound and related compounds on prostate cancer cell lines.

Table 1: IC50 Values of Curcumin and its Analogs in Prostate Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Curcumin | LNCaP | 9 - 12 | [9] |

| Curcumin | PC-3 | 9 - 12 | [9] |

| Curcumin | DU-145 | 9 - 12 | [9] |

| This compound (DMC, 21) | LNCaP | 41.8 | [10][11] |

| This compound (DMC, 21) | PC-3 | 39.1 | [10][11] |

| Curcumin Analog (15) | LNCaP | 41.8 | [10][11] |

| Curcumin Analog (15) | PC-3 | 39.1 | [10][11] |

Table 2: Effect of Curcumin on Androgen Receptor Expression

| Cell Line | Treatment | Effect on AR Protein Expression | Reference |

| LNCaP | Curcumin | Decreased | [12][13] |

| C4-2 | ca27 (Curcumin analog) | ~70% reduction with 5 µM | [14] |

| LAPC-4 | ca27 (Curcumin analog) | ~70% reduction with 5 µM | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound and prostate cancer.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of prostate cancer cells.

Workflow:

Detailed Steps:

-

Cell Seeding: Prostate cancer cells (e.g., LNCaP, PC-3, DU-145) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.[15]

-

Treatment: The cells are then treated with various concentrations of this compound (or a vehicle control, such as DMSO) and incubated for a specified period (typically 24, 48, or 72 hours).[16]

-

MTT Addition: After the incubation period, the media is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.[17]

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[17]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated.

Western Blotting for AR Degradation

This protocol is used to visualize and quantify the degradation of the androgen receptor protein following treatment with this compound.

Workflow:

Detailed Steps:

-

Cell Treatment and Lysis: Prostate cancer cells are treated with this compound for various time points. After treatment, cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15]

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[15]

-

Blocking and Antibody Incubation: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for the androgen receptor, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15]

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software, and the levels of AR are normalized to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Workflow:

Detailed Steps:

-

Cell Treatment and Harvesting: Prostate cancer cells are treated with this compound for a specified time. After treatment, the cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).

-

Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the cellular structures.

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

-

Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.

-

Data Analysis: The data is analyzed to generate a histogram of DNA content, which allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound represents a promising therapeutic agent for the treatment of prostate cancer, particularly castration-resistant prostate cancer. Its unique mechanism of action, centered on the degradation of the androgen receptor, sets it apart from existing therapies. Furthermore, its ability to modulate multiple AR-independent signaling pathways highlights its potential to overcome resistance mechanisms and provide a multi-pronged attack on prostate cancer cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against prostate cancer. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile in patients.

References

- 1. A review of the effects and molecular mechanisms of this compound (ASC-J9) on androgen receptor-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting multiple pro-apoptotic signaling pathways with curcumin in prostate cancer cells | PLOS One [journals.plos.org]

- 3. Demethoxycurcumin modulates prostate cancer cell proliferation via AMPK-induced down-regulation of HSP70 and EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Multifaceted Roles of STAT3 Signaling in the Progression of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Demethoxycurcumin inhibits cell proliferation, migration and invasion in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anti-cancer potential of synergistic phytochemical combinations is influenced by the genetic profile of prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumor agents 290. Design, synthesis, and biological evaluation of new LNCaP and PC-3 cytotoxic curcumin analogs conjugated with anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitumor agents 290. Design, synthesis, and biological evaluation of new LNCaP and PC-3 cytotoxic curcumin analogs conjugated with anti-androgens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Curcumin against Prostate Cancer: Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Curcumin Analog ca27 Down-Regulates Androgen Receptor Through an Oxidative Stress Mediated Mechanism in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. texaschildrens.org [texaschildrens.org]

- 17. MTT assay protocol | Abcam [abcam.com]

The Curcumin Analogue, Dimethylcurcumin: A Technical Comparison of Structure, Bioactivity, and Mechanism

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

Curcumin, the principal curcuminoid derived from the rhizome of Curcuma longa, has garnered significant scientific interest for its multifaceted therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. However, its clinical translation has been severely hampered by poor bioavailability, low aqueous solubility, and rapid metabolic degradation.[1][2][3] This has spurred the development of synthetic analogues designed to overcome these pharmacokinetic limitations while retaining or enhancing biological activity. Among the most promising of these is Dimethylcurcumin (also known as ASC-J9), a structurally related derivative with markedly different and, in specific contexts, superior pharmacological characteristics.[1][4][5]

This technical guide provides a comprehensive comparison of curcumin and this compound, focusing on their core chemical differences, mechanisms of action, and therapeutic potential. This compound distinguishes itself primarily through the methylation of its phenolic hydroxyl groups, a modification that significantly increases its metabolic stability and alters its primary molecular target. While curcumin is a pleiotropic agent modulating numerous signaling pathways, this compound acts as a potent and selective androgen receptor (AR) degradation enhancer, making it a promising candidate for AR-driven pathologies such as prostate cancer and acne.[4][6][7] This document will dissect these differences through comparative data, detailed mechanistic pathways, and cited experimental insights to inform future research and drug development efforts.

Chemical Structure and Physicochemical Properties

The fundamental difference between curcumin and this compound lies in the modification of the two phenolic hydroxyl (-OH) groups on the aromatic rings. In this compound, these reactive groups are replaced by methoxy (-OCH₃) groups.[2][5] This seemingly minor alteration has profound implications for the molecule's stability, solubility, and biological interactions.

The phenolic hydroxyl groups in curcumin are primary sites for phase II metabolism (glucuronidation and sulfation), leading to its rapid clearance from the body.[8] By "capping" these groups with methyl ethers, this compound is rendered resistant to this metabolic pathway, resulting in significantly enhanced stability both in vitro and in vivo.[9] However, this modification also increases the molecule's hydrophobicity, further reducing its already limited aqueous solubility.[5][10]

Table 1: Comparison of Physicochemical Properties

| Property | Curcumin | This compound (ASC-J9) | Reference(s) |

| Molecular Formula | C₂₁H₂₀O₆ | C₂₃H₂₄O₆ | [11],[12] |

| Molar Mass | 368.38 g/mol | 396.44 g/mol | [11],[6] |

| IUPAC Name | (1E,6E)-1,7-Bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione | (1E,4Z,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one | [11],[6] |

| Aqueous Solubility | Poor | Very Poor / Insoluble | [1],[13] |

| Metabolic Stability | Low (rapidly metabolized) | High (resistant to metabolism) | [9] |

Synthesis Overview

Curcumin is naturally extracted from turmeric. This compound, however, is a synthetic analogue. Its synthesis is typically achieved through methods analogous to those used for other curcuminoids, often involving a base-catalyzed aldol condensation (e.g., Pederson's method).[14] A common approach involves the reaction of 3,4-dimethoxybenzaldehyde with 2,4-pentanedione in the presence of a suitable base and solvent system.[14] Further purification is then carried out using techniques like flash column chromatography.[14]

Mechanism of Action: A Tale of Two Targets

The most significant divergence between curcumin and this compound is their mechanism of action at the molecular level. Curcumin is a classic pleiotropic, or multi-targeted, agent, while this compound exhibits a more specific and potent activity against the androgen receptor.

Curcumin: A Pleiotropic Modulator

Curcumin interacts with and modulates a vast array of molecular targets and signaling pathways implicated in carcinogenesis, inflammation, and oxidative stress.[15][16][17] This broad activity is both a strength and a weakness, as it can be beneficial in complex diseases but also lead to off-target effects and a lack of specificity.

Key pathways modulated by curcumin include:

-

NF-κB Pathway: Curcumin inhibits the activation of NF-κB, a master regulator of inflammation, by preventing the degradation of its inhibitor, IκBα.[15][18]

-

MAPK Pathway: It modulates components of the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, p38), which are crucial for cell proliferation and survival.[15][18]

-

PI3K/Akt/mTOR Pathway: Curcumin can suppress this critical cell survival and growth pathway.[19]

-

JAK/STAT Pathway: It has been shown to inhibit the JAK/STAT signaling cascade, particularly the activation of STAT3, which is often constitutively active in tumors.[15]

-

p53 Pathway: Curcumin can induce apoptosis in cancer cells through a p53-dependent pathway.[18][20]

This compound (ASC-J9): A Selective AR Degrader

In stark contrast to curcumin's broad activity, this compound's primary mechanism is the targeted degradation of the androgen receptor (AR).[4][6][7] It is classified as a selective androgen receptor degrader (SARD).[6] This makes it particularly relevant for androgen-dependent diseases.

The mechanism involves the following steps:

-

Binding and Complex Formation: ASC-J9 enhances the interaction between the AR and its E3 ubiquitin ligase, such as Mdm2.[1]

-

Ubiquitination: This enhanced association leads to the poly-ubiquitination of the AR protein.

-

Proteasomal Degradation: The ubiquitinated AR is then targeted for degradation by the 26S proteasome.[20]

This action effectively eliminates the AR protein from the cell, including both full-length and splice-variant forms that can drive resistance to conventional anti-androgen therapies.[7] While its main effect is AR-dependent, some studies show ASC-J9 can also act through AR-independent pathways, such as suppressing STAT3 phosphorylation.[1]

Comparative Efficacy and Potency

The structural and mechanistic differences translate into distinct efficacy profiles. This compound often demonstrates superior potency against specific cancer cell lines, particularly those driven by AR signaling.

One study directly comparing the two in human colon cancer cells (HCT116) found that this compound was significantly more potent at inhibiting proliferation and inducing apoptosis than curcumin.[9] This enhanced activity was attributed to its greater metabolic stability within the cell culture environment.[9] Further studies have shown that the anticancer effect of this compound in vivo can be greater than that of curcumin, even at lower concentrations.[1]

Table 2: Comparative Anticancer Activity (IC₅₀ Values)

| Cell Line | Cancer Type | Curcumin (µM) | This compound (ASC-J9) (µM) | Key Finding | Reference(s) |

| AR-positive Prostate Cancer | Prostate | - | ~6.5 | ASC-J9 is highly effective in AR+ cells. | [1] |

| AR-negative Prostate Cancer | Prostate | - | ~16.0 | ASC-J9 is less effective in AR- cells. | [1] |

| HT-29 | Colon | - | 43.4 | ASC-J9 shows dose-dependent inhibition. | [1] |

| SW480 | Colon | - | 28.2 | ASC-J9 shows dose-dependent inhibition. | [1] |

| A549 | Lung | >10 (16% cytotoxicity) | ~10 (52% cytotoxicity) | DIMC is ~3-fold more cytotoxic at 10 µM. | [2] |

| Breast Cancer Cells | Breast | Less Potent | More Potent | DiMC had a more potent in vitro effect. | [1] |

Note: Direct comparative IC₅₀ values in the same study are often limited. The data reflects findings that ASC-J9 is generally more potent where compared.

Pharmacokinetics and Bioavailability

The poor bioavailability of curcumin is its primary therapeutic obstacle.[2] this compound was specifically designed to address this limitation.

-

Metabolism: As previously discussed, curcumin undergoes extensive and rapid metabolism. In contrast, less than 30% of this compound was found to be degraded in cell culture after 48 hours, compared to nearly 100% degradation of curcumin under the same conditions.[9] Incubations with human and mouse liver microsomes confirmed the significantly limited metabolism of this compound.[9]

-

Stability: In vivo studies in mice have shown that while both compounds are degraded, this compound is more stable and persists at higher levels in circulation following administration.[9] This improved pharmacokinetic profile suggests that therapeutic concentrations of this compound are more achievable in a clinical setting.

Experimental Protocols

This section outlines the general methodologies employed in the comparative studies of curcumin and this compound.

Synthesis of this compound

-

Methodology: Based on the procedure described by Shi et al., synthesis is often performed via aldol condensation.[14]

-

Protocol:

-

Dissolve 3,4-dimethoxybenzaldehyde (2 equivalents) and 2,4-pentanedione (1 equivalent) in a suitable organic solvent (e.g., ethyl acetate).

-

Add a catalytic amount of a base (e.g., NaOH solution) and a phase-transfer catalyst like cetyltrimethylammonium bromide.[14]

-

Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours).

-

Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and perform an aqueous workup with extraction into an organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield pure this compound.[14]

-

Cell Proliferation and Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration-dependent effect of the compounds on cell viability.

-

Protocol:

-

Seed cancer cells (e.g., A549, HCT116) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat cells with various concentrations of curcumin or this compound (typically dissolved in DMSO and diluted in culture medium) for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[2]

-

Western Blot for Protein Expression/Degradation

-

Objective: To assess the effect of treatment on the protein levels of specific targets (e.g., Androgen Receptor).

-

Protocol:

-

Treat cells (e.g., LNCaP prostate cancer cells) with this compound or control for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-AR antibody) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Conclusion and Future Perspectives

This compound represents a successful, mechanistically distinct evolution from its parent compound, curcumin. While curcumin's therapeutic potential is constrained by its pleiotropic nature and poor pharmacokinetics, this compound offers a targeted approach with significantly improved metabolic stability.

Key Differences Summarized:

-

Structure: this compound's phenolic hydroxyls are methylated, preventing rapid metabolic conjugation.

-

Mechanism: Curcumin is a broad-spectrum modulator of multiple pathways. This compound is a specific and potent selective androgen receptor degrader (SARD).

-

Potency: In AR-dependent and other tested cancer models, this compound often exhibits superior potency and efficacy, likely due to its enhanced stability and targeted mechanism.[1][9]

-

Pharmacokinetics: this compound has a markedly improved stability profile in vitro and in vivo compared to curcumin.[9]

The development of this compound (ASC-J9) highlights a critical strategy in natural product-based drug discovery: targeted synthetic modification to enhance drug-like properties. Its progression into clinical trials for acne, a condition with an androgen-driven component, validates this approach.[6] Future research should continue to explore the full therapeutic window of this compound in prostate cancer, including castration-resistant forms, and other AR-associated diseases. Furthermore, the development of advanced formulations, such as nanoparticles or liposomes, could help overcome its poor aqueous solubility, further unlocking the clinical potential of this promising curcumin analogue.[13][21]

References

- 1. A Promising Anticancer Agent Dimethoxycurcumin: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Physico-chemical properties of curcumin nanoparticles and its efficacy against Ehrlich ascites carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A review of the effects and molecular mechanisms of this compound (ASC-J9) on androgen receptor-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review of Curcumin and Its Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. selleckchem.com [selleckchem.com]

- 8. Synthesis and Characterization of the Ethylene-Carbonate-Linked L-Valine Derivatives of 4,4-Dimethylcurcumin with Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. ovid.com [ovid.com]

- 12. This compound | C23H24O6 | CID 6477182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 14. Antitumor Agents 250. Design and Synthesis of New Curcumin Analogs as Potential Anti-Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. portlandpress.com [portlandpress.com]

- 18. scispace.com [scispace.com]

- 19. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer [mdpi.com]

- 20. Molecular mechanism of curcumin action in signaling pathways: Review of the latest research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

Dimethylcurcumin as an Androgen Receptor Degradation Enhancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The androgen receptor (AR) is a critical driver in the progression of prostate cancer, even in castration-resistant states where androgen levels are low. Targeting the AR for degradation has emerged as a promising therapeutic strategy to overcome resistance to conventional anti-androgen therapies. Dimethylcurcumin, also known as ASC-J9, is a synthetic analog of curcumin that has demonstrated potent activity as an androgen receptor degradation enhancer. This technical guide provides an in-depth overview of the core mechanisms, quantitative effects, and experimental methodologies related to the action of this compound on the androgen receptor. It is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of oncology and hormone-dependent malignancies.

Introduction

The androgen receptor, a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1] While androgen deprivation therapy (ADT) is the standard of care for advanced prostate cancer, the disease often progresses to a castration-resistant state (CRPC). In CRPC, the AR signaling axis can be reactivated through various mechanisms, including AR gene amplification, mutations, and the expression of constitutively active splice variants, such as AR-V7.[2] These variants often lack the ligand-binding domain, rendering them insensitive to traditional anti-androgen therapies.[2]

This compound (ASC-J9) is a curcumin analog that has been shown to inhibit prostate cancer cell proliferation by promoting the degradation of the androgen receptor.[3] Unlike conventional anti-androgens that act as competitive inhibitors of the AR ligand-binding domain, this compound induces the degradation of both full-length AR and its splice variants.[4] This unique mechanism of action makes it a promising candidate for overcoming resistance in CRPC.

Mechanism of Action

This compound enhances the degradation of the androgen receptor through the ubiquitin-proteasome pathway. The proposed mechanism involves the disruption of the interaction between the androgen receptor and its co-regulators, leading to the ubiquitination and subsequent degradation of the AR protein.[4]

Disruption of AR-Coregulator Interaction

This compound is believed to selectively interrupt the interaction between the androgen receptor and its associated proteins (ARAs), such as ARA55 and ARA70. This dissociation exposes the AR to cellular degradation machinery.

Involvement of the Ubiquitin-Proteasome System

Following the dissociation from its coregulators, the androgen receptor is targeted for ubiquitination by E3 ubiquitin ligases. This polyubiquitination marks the AR for degradation by the 26S proteasome, leading to a reduction in the overall levels of AR protein within the cancer cells. While the specific E3 ligase involved in this compound-mediated AR degradation is not definitively identified in the provided search results, the process is confirmed to be proteasome-dependent.

Quantitative Data on this compound's Effects

The efficacy of this compound in promoting AR degradation and inhibiting cancer cell growth has been evaluated in various prostate cancer cell lines. While specific quantitative data from side-by-side comparative studies are not always available in a consolidated format in the public domain, the following tables summarize the key findings from multiple sources.

Cell Viability and Proliferation (IC50 Values)

This compound has been shown to inhibit the proliferation of androgen receptor-positive prostate cancer cells. The half-maximal inhibitory concentration (IC50) varies depending on the cell line and the confluency of the cells at the time of treatment.

| Cell Line | AR Status | IC50 (µM) | Notes |

| LNCaP | Positive | Not explicitly stated | This compound inhibits DHT-induced cell growth. |

| C4-2 | Positive | Not explicitly stated | This compound inhibits DHT-induced cell growth. |

| CWR22Rv1 | Positive (expresses full-length AR and AR-V7) | Not explicitly stated | This compound inhibits DHT-induced cell growth. |

| PC-3 | Negative | Significantly higher than AR-positive cells | This compound may induce apoptosis through AR-independent mechanisms. |

| DU145 | Negative | Significantly higher than AR-positive cells |

Note: Specific IC50 values for this compound across a panel of prostate cancer cell lines are not consistently reported in the provided search results. However, it is consistently noted that IC50 values are significantly lower in AR-positive cells compared to AR-negative cells and that the values increase with higher cell confluency.

Androgen Receptor Degradation

This compound induces the degradation of both full-length androgen receptor (AR-FL) and the AR-V7 splice variant in a dose-dependent manner.

| Cell Line | AR Isoform(s) | This compound Concentration (µM) | Treatment Duration | Observed Effect on AR Levels |

| LNCaP | AR-FL | 5-10 | 24 hours | Dose-dependent decrease in AR protein levels. |

| C4-2 | AR-FL | 5-10 | 24 hours | Dose-dependent decrease in AR protein levels. |

| CWR22Rv1 | AR-FL and AR-V7 | 5-10 | 24 hours | Dose-dependent degradation of both AR-FL and AR-V7.[4] |

Note: While multiple sources confirm the dose-dependent degradation of AR by this compound, specific percentage degradation values at different concentrations and time points are not consistently provided in the search results.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

Caption: Androgen Receptor (AR) Signaling Pathway.

Mechanism of this compound-Induced AR Degradation

Caption: Proposed mechanism of this compound action.

Experimental Workflow for Assessing AR Degradation

Caption: Workflow for AR degradation analysis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of prostate cancer cells.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, CWR22Rv1)

-

Complete culture medium

-

This compound (ASC-J9)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for AR Degradation

This protocol is for detecting the levels of androgen receptor protein in cells treated with this compound.

Materials:

-

Prostate cancer cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against AR (and AR-V7 if applicable)

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with this compound as described for the cell viability assay.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against AR overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

-

Quantify the band intensities using densitometry software to determine the relative levels of AR protein.

Immunoprecipitation for AR-Coregulator Interaction

This protocol is for investigating the interaction between the androgen receptor and its coregulators.

Materials:

-

Prostate cancer cells

-

This compound

-

Non-denaturing lysis buffer (e.g., Triton X-100 based) with protease inhibitors

-

Primary antibody against AR or a coregulator

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents

Procedure:

-

Treat cells with this compound or vehicle control.

-

Lyse the cells with a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-AR) overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

-

Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., a coregulator).

Conclusion

This compound represents a promising therapeutic agent for the treatment of prostate cancer, particularly in the context of castration resistance. Its ability to induce the degradation of both full-length androgen receptor and its splice variants offers a distinct advantage over traditional anti-androgen therapies. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound as an androgen receptor degradation enhancer. Further studies are warranted to fully elucidate the intricate molecular mechanisms and to translate these preclinical findings into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. A review of the effects and molecular mechanisms of this compound (ASC-J9) on androgen receptor-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Androgen receptor (AR) degradation enhancer ASC-J9® in an FDA-approved formulated solution suppresses castration resistant prostate cancer cell growth [pubmed.ncbi.nlm.nih.gov]

Dimethylcurcumin: A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethylcurcumin, also known as ASC-J9, is a synthetic analog of curcumin, the principal curcuminoid found in turmeric. It has garnered significant interest in the scientific community, particularly in drug development, for its potent biological activities. Notably, it functions as a selective androgen receptor (AR) degradation enhancer, a mechanism distinct from traditional AR antagonists.[1] This technical guide provides an in-depth overview of the chemical structure, synthesis, and key physicochemical properties of this compound. It includes detailed experimental protocols, quantitative data, and visualizations of its synthesis workflow and primary mechanism of action to support further research and development.

Chemical Structure and Identification

This compound is a symmetric diarylheptanoid. Structurally, it is the 3,4-dimethyl ether of curcumin, where the phenolic hydroxyl groups on both phenyl rings are replaced by methoxy groups. This modification enhances its stability and alters its biological activity profile compared to the parent compound.

The definitive structure is described by the following identifiers:

-

IUPAC Name : (1E,4Z,6E)-1,7-bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one[2]

-

Molecular Formula : C₂₃H₂₄O₆[2]

-

Synonyms : ASC-J9, GO-Y-025, Dimethyl curcumin[2]

-

CAS Number : 52328-98-0[2]

The molecule exists predominantly in the enol tautomeric form, stabilized by an intramolecular hydrogen bond within the central β-diketone moiety.

Physicochemical and Spectroscopic Data

Quantitative data is crucial for the identification, characterization, and quality control of this compound. The following tables summarize key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 396.43 g/mol | [2][3][4] |

| Melting Point | 129-130 °C | [5] |

| Appearance | Yellow Powder | [4] |

| Solubility | DMSO: 79 mg/mL (199.27 mM) |[5] |

Table 2: Spectroscopic Data (¹H and ¹³C NMR)

| ¹H NMR (Expected Signals) | ¹³C NMR (Expected Signals) |

| Aromatic Protons: Signals in the aromatic region (~6.8-7.5 ppm) corresponding to the protons on the two 1,2,4-trisubstituted phenyl rings. | Carbonyl/Enol Carbons: Signals in the downfield region (~180-185 ppm) for the C=O and C-OH carbons of the β-diketone system. |

| Olefinic Protons: Signals for the protons on the α,β-unsaturated linkers (~6.0-7.8 ppm), typically appearing as doublets. | Aromatic Carbons: Multiple signals in the aromatic region (~110-150 ppm). |

| Enol Proton: A characteristic downfield singlet for the hydroxyl proton of the enol tautomer, often broad. | Olefinic Carbons: Signals corresponding to the carbons of the heptatrienone chain. |

| Methine Proton: A singlet for the proton at the central carbon (C4) of the heptatrienone chain. | Methoxy Carbons: A characteristic signal around 56 ppm for the four equivalent methoxy (-OCH₃) carbons. |

| Methoxy Protons: A sharp singlet around 3.9 ppm corresponding to the 12 protons of the four methoxy groups. | Methine Carbon: A signal for the central carbon (C4) of the chain. |

Table 3: Infrared (IR) Spectroscopy Data

Specific IR absorption frequencies for this compound are not detailed in the provided search results. However, based on its functional groups, the following characteristic absorption bands are expected.

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| O-H Stretch (Enol) | 3200-3500 (Broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic/Methoxy) | 2850-3000 |

| C=O Stretch (β-Diketone) | ~1620-1640 (Conjugated) |

| C=C Stretch (Olefinic & Aromatic) | ~1500-1600 |

| C-O Stretch (Aryl Ether) | ~1200-1280 |

Synthesis of this compound

The most common and effective method for synthesizing symmetric curcuminoids like this compound is based on the Pabon or Pedersen method.[6] This synthesis involves a base-catalyzed aldol condensation between an aromatic aldehyde and a β-diketone. A critical step in this process is the protection of the active methylene group of the diketone to prevent undesired side reactions.

General Synthesis Scheme

The overall reaction is as follows:

2 x (3,4-Dimethoxybenzaldehyde) + 1 x (2,4-Pentanedione) → (1E,4Z,6E)-1,7-bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one

Experimental Protocol (Representative)

This protocol is a representative procedure based on established methods for curcuminoid synthesis.[6]

Materials:

-

3,4-Dimethoxybenzaldehyde

-

2,4-Pentanedione (Acetylacetone)

-

Boric Anhydride (B₂O₃) or Boron Trifluoride Etherate (BF₃·OEt₂)

-

Tributyl Borate

-

n-Butylamine

-

Ethyl Acetate (EtOAc)

-

Hydrochloric Acid (HCl), dilute

-

Water (H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Protection of Diketone: In a round-bottom flask, dissolve 2,4-pentanedione (1 equivalent) in ethyl acetate. Add boric anhydride (0.5 equivalents) to form a boron complex. This complex protects the central acidic proton of the diketone, ensuring condensation occurs at the terminal methyl groups.[6]

-

Aldehyde Activation: In a separate flask, dissolve 3,4-dimethoxybenzaldehyde (2 equivalents) and tributyl borate (2 equivalents) in ethyl acetate.

-

Condensation Reaction: Slowly add the aldehyde solution to the protected diketone solution with stirring. Add a catalytic amount of n-butylamine dropwise. The reaction is typically stirred at room temperature for an extended period (e.g., 12-24 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Hydrolysis: Upon completion, the reaction mixture is typically acidified with dilute HCl to break the boron complex and neutralize the catalyst.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is washed sequentially with water and brine.

-

Drying and Concentration: The separated organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified, typically by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography to yield pure this compound.

Visualizations: Synthesis and Mechanism of Action

Synthesis Workflow

The following diagram illustrates the key logical steps in the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Signaling Pathway: Androgen Receptor Degradation

This compound is known to exert its anti-cancer effects, particularly in prostate cancer, by enhancing the degradation of the Androgen Receptor (AR). This mechanism reduces the cellular levels of AR, thereby inhibiting androgen-mediated signaling that promotes cancer cell proliferation.

Caption: this compound enhances Androgen Receptor degradation.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. This compound | C23H24O6 | CID 6477182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. This compound | CAS:52328-98-0 | Manufacturer ChemFaces [chemfaces.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Antitumor Agents 250. Design and Synthesis of New Curcumin Analogs as Potential Anti-Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Profile of Dimethylcurcumin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the anti-inflammatory properties of Dimethylcurcumin (DMC), a synthetic analog of curcumin. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current experimental findings, details relevant signaling pathways, and provides comprehensive experimental protocols.

Executive Summary

This compound has emerged as a promising anti-inflammatory agent, demonstrating distinct mechanistic advantages over its parent compound, curcumin. Notably, DMC exhibits enhanced stability and greater potency in modulating key inflammatory pathways, particularly the Nuclear Factor-kappa B (NF-κB) signaling cascade. This guide presents a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Introduction

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Curcumin, the active constituent of turmeric, has been extensively studied for its anti-inflammatory properties. However, its clinical utility is hampered by poor stability and low bioavailability. This compound, a synthetic derivative, has been developed to overcome these limitations. This document explores the anti-inflammatory effects of this compound, focusing on its molecular mechanisms and providing practical information for researchers in the field.

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical signaling cascade that controls the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to be a more potent inhibitor of NF-κB activity than curcumin.[1] The proposed mechanism involves the covalent binding of this compound and its degradation products to the redox-sensitive cysteine residue of IKKβ, the catalytic subunit of the IKK complex.[1] This binding inhibits the kinase activity of IKKβ, thereby preventing the phosphorylation of IκBα and blocking the entire downstream signaling cascade.

References

Dimethylcurcumin: A Promising Neurotherapeutic Agent for Neurodegenerative Diseases

An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. A growing body of research has focused on the therapeutic potential of natural compounds. Curcumin, the active component of turmeric, has shown significant neuroprotective properties, including anti-inflammatory, antioxidant, and anti-amyloidogenic effects.[1][2][3][4] However, its clinical application is severely hampered by poor bioavailability and rapid metabolism.[5][6][7][8][9] Dimethylcurcumin (DiMC), a synthetic analog of curcumin, overcomes these limitations with improved metabolic stability and systemic bioavailability, positioning it as a superior candidate for therapeutic development.[5] This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways, to guide further research and drug development in the field of neurodegeneration.

Introduction: Overcoming the Limitations of Curcumin

Curcumin has been extensively studied for its pleiotropic effects that combat the multifaceted pathology of neurodegenerative diseases.[2][10] It directly interacts with amyloid-beta (Aβ) and tau proteins to inhibit their aggregation, scavenges free radicals, chelates metal ions, and modulates key signaling pathways involved in inflammation and cell survival.[1][2][10][11] Despite these promising preclinical findings, the therapeutic potential of curcumin is limited by its low water solubility, poor absorption, and rapid systemic elimination.[5][7][9]

This compound (also known as ASC-J9) is a lipophilic compound structurally derived from curcumin, designed to enhance its drug-like properties.[5][12] Studies have shown that DiMC possesses greater metabolic stability compared to curcumin, leading to improved bioavailability and potentially greater efficacy in vivo.[5] This guide focuses on the specific actions of this compound and its potential to serve as a next-generation therapeutic for neurodegenerative disorders.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-targeted approach, addressing the core pathological hallmarks of neurodegenerative diseases: oxidative stress, neuroinflammation, and proteinopathy.

Attenuation of Oxidative Stress via Nrf2 Pathway Activation

A primary mechanism of DiMC-mediated neuroprotection is its ability to combat oxidative stress, a key contributor to neuronal damage. DiMC, like its parent compound, is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][13][14]

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[13][15] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon activation by electrophiles or oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiates their transcription.[13][15] DiMC is believed to activate this pathway by modulating upstream kinases, such as PI3K/Akt, which leads to the phosphorylation and nuclear translocation of Nrf2.[15] This results in the upregulation of crucial cytoprotective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1), enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.[2][13][15][16]

Modulation of Proteinopathy: Aβ and Tau

The aggregation of misfolded proteins—amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) of hyperphosphorylated tau—is a central pathological feature of Alzheimer's disease.[6] While much of the direct evidence is from curcumin, DiMC is expected to share these properties. Curcumin has been shown to inhibit the formation of Aβ fibrils and destabilize pre-formed aggregates.[6][11] It also attenuates the hyperphosphorylation of the tau protein by inhibiting kinases like GSK-3β and reduces tau aggregation.[2][17][18] Demethoxycurcumin, a closely related analog, was observed to inhibit the phosphorylation of tau at serines 262 and 396.[17]

Anti-Inflammatory Effects

Chronic neuroinflammation, mediated by microglia and astrocytes, accelerates neurodegeneration. Curcumin is a well-documented anti-inflammatory agent that suppresses key pro-inflammatory pathways, such as Nuclear Factor-kappa B (NF-κB).[1][19] By inhibiting NF-κB, curcumin reduces the expression of inflammatory cytokines like TNF-α and IL-1β, as well as enzymes like COX-2.[4][19] This modulation of the inflammatory response helps to create a less toxic microenvironment for neurons, thereby slowing disease progression. DiMC is expected to retain or enhance these anti-inflammatory properties.[12]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies. Due to the nascent stage of DiMC research, some data from curcumin and its other analogs are included for comparative purposes, as they share core mechanisms.

Table 1: In Vitro Neuroprotective and Mechanistic Effects

| Compound | Model System | Assay | Endpoint | Result | Citation |

| Curcumin | Mouse Cortical Cells | qRT-PCR | Nrf2-responsive gene expression | ~2-4 fold increase in HO-1, NQO1, GST-mu1 | [20] |

| Curcumin | bEnd.3 Cells (OGD/R) | CCK-8 Assay | Cell Viability | Dose-dependent protection (5, 10, 20 µM) | [21] |

| Curcumin | N2A Cells | Bi-cistronic Reporter | tau IRES inhibition | More effective than demethoxycurcumin | [17] |

| Demethoxycurcumin | N2A Cells | Western Blot | Tau Phosphorylation | Inhibition of pS(262) and pS(396) | [17] |

| Curcumin | Rat Brain Synaptosomes | 6-OHDA Neurotoxicity | Neuroprotection | Protective potential observed | [22] |

Table 2: Pharmacokinetic Parameters

| Compound | Subject | Dose | Cmax | AUC | Notes | Citation |

| Curcumin | Human | 2 g (powder) | 6 ± 5 ng/mL | 4 ng/h/mL | Serum levels were very low or undetectable | [23] |

| Curcumin | Human | 8 g | 0.60 µg/mL | Not Reported | Free curcumin in plasma | [24] |

| Curcuminoids-SLNs | ICR Mice | 138 mg/kg (equiv. curcumin) | 285 ng/mL | 2811 ng·h/mL | In tumor tissue; co-existing curcuminoids improved bioavailability | [25] |

| This compound | In Silico/PK Study | Not Applicable | Not Applicable | Not Applicable | Retention time of 4.8 min vs 2.3 min for curcumin (human liver microsomes) | [5] |

Key Experimental Protocols

In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

This protocol is a standard method to mimic ischemic injury in vitro and assess the neuroprotective effects of a compound.

-

Cell Culture: Primary rat cortical neurons or a neuronal cell line (e.g., HT22, SH-SY5Y) are cultured in appropriate media (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[21]

-

OGD Induction: To induce injury, the culture medium is replaced with glucose-free DMEM. The cells are then transferred to a hypoxic incubator (95% N₂, 5% CO₂) at 37°C for a duration of 1 to 6 hours, depending on the cell type and desired injury severity.[21]

-

Treatment: Following the OGD period, the glucose-free medium is replaced with normal, high-glucose DMEM. This compound, dissolved in a vehicle like DMSO (final concentration <0.1%), is added to the medium at various concentrations (e.g., 1, 5, 10, 20 µM). A vehicle-only group serves as the control.

-

Reoxygenation: The cells are returned to the normoxic incubator (95% air, 5% CO₂) for 18 to 24 hours.[21]

-

Viability Assessment (MTT Assay):

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL.[15]

-

Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Remove the supernatant and add 150 µL of DMSO to each well to dissolve the crystals.[15]

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated, normoxic control group.

-

Western Blot Analysis for Nrf2 Nuclear Translocation

This protocol is used to quantify the activation of the Nrf2 pathway by measuring the increase of Nrf2 protein in the nucleus.

-

Cell Treatment and Lysis: Treat cultured cells (e.g., SH-SY5Y) with this compound (e.g., 5 µM for 24 hours) or vehicle.[13]

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest the cells and lyse them using a cytoplasmic extraction buffer (e.g., NE-PER kit).

-

Centrifuge to pellet the nuclei and collect the supernatant (cytoplasmic fraction).

-

Wash the nuclear pellet and lyse it with a nuclear extraction buffer to release nuclear proteins.

-

-

Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto a 10% SDS-polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Nrf2 (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity. Use a loading control for each fraction (e.g., β-actin for cytoplasm, Lamin B1 or Histone H3 for nucleus) to normalize the data and determine the relative increase in nuclear Nrf2.

Conclusion and Future Directions

This compound represents a significant advancement over its parent compound, curcumin, offering enhanced metabolic stability and bioavailability that are critical for a successful neurotherapeutic agent.[5] Its multi-target mechanism of action, including potent activation of the Nrf2 antioxidant pathway, modulation of proteinopathy, and anti-inflammatory effects, addresses the complex and interconnected pathologies of neurodegenerative diseases.[1][2][13]

While the preclinical evidence is compelling, further research is required. Future studies should focus on:

-

Head-to-head comparisons of this compound and curcumin in standardized animal models of Alzheimer's, Parkinson's, and Huntington's diseases.

-

In-depth pharmacokinetic and pharmacodynamic studies to establish optimal dosing and delivery strategies for crossing the blood-brain barrier.[3]

-

Elucidation of downstream targets beyond the Nrf2 pathway to fully map its mechanism of action.

-

Development of advanced nanoformulations to further improve the delivery and efficacy of this compound in the central nervous system.[12][26]

By leveraging its improved chemical properties, this compound holds considerable promise as a disease-modifying therapy that could slow or halt the progression of devastating neurodegenerative diseases.

References

- 1. Neuroprotective Potential of Curcumin in Neurodegenerative Diseases: Clinical Insights Into Cellular and Molecular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical development of curcumin in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Neuroprotective Activities of Curcumin in Parkinson’s Disease: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Promising Anticancer Agent Dimethoxycurcumin: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Curcumin as Scaffold for Drug Discovery against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 9. Curcumin's multi-target mechanisms in the treatment of Alzheimer's disease and creative modification techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Mechanisms of Action of Curcumin in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Use of curcumin in diagnosis, prevention, and treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 13. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 14. Curcumin Activates the Nrf2 Pathway and Induces Cellular Protection Against Oxidative Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotection by Curcumin in Ischemic Brain Injury Involves the Akt/Nrf2 Pathway | PLOS One [journals.plos.org]

- 16. Curcumin provides neuroprotection in model of traumatic brain injury via the Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of curcumin and demethoxycurcumin on amyloid-β precursor and tau proteins through the internal ribosome entry sites: a potential therapeutic for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Action Mechanisms of Curcumin in Alzheimer’s Disease and Its Brain Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Curcumin in Vitro Neuroprotective Effects Are Mediated by p62/keap-1/Nrf2 and PI3K/AKT Signaling Pathway and Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. ABC Herbalgram Website [herbalgram.org]

- 24. Pharmacokinetics of Curcumin Conjugate Metabolites in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Metabolic and pharmacokinetic studies of curcumin, demethoxycurcumin and bisdemethoxycurcumin in mice tumor after intragastric administration of nanoparticle formulations by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Amelioration of behavioral and neural deficits in animal models of neurodegenerative disease by nanoformulations of curcumin and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Role of Dimethylcurcumin in Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylcurcumin (DMC), a synthetic analog of curcumin, has garnered significant attention in preclinical research for its potent anti-cancer, anti-inflammatory, and neuroprotective properties. A substantial body of evidence indicates that DMC exerts its therapeutic effects primarily through the modulation of gene expression. This technical guide provides an in-depth analysis of the molecular mechanisms by which DMC influences various signaling pathways and downstream gene targets. We will explore its impact on key cellular processes including apoptosis, cell cycle regulation, and inflammation. This document summarizes quantitative data on gene expression changes and provides detailed experimental methodologies for researchers investigating the pharmacodynamics of this promising compound.

Introduction

Curcumin, the active polyphenol in turmeric, has been extensively studied for its wide range of biological activities. However, its clinical utility is often hampered by poor bioavailability and rapid metabolism. This compound (ASC-J9), a structurally modified analog, was developed to overcome these limitations, exhibiting enhanced stability and efficacy.[1] A primary mechanism of DMC's action is its ability to selectively modulate gene expression, thereby influencing critical cellular pathways implicated in various pathologies, most notably cancer.

This guide will focus on three principal signaling pathways through which DMC mediates its effects on gene expression:

-

Androgen Receptor (AR) Signaling: Particularly relevant in prostate cancer, DMC acts as a selective androgen receptor degrader (SARD).[2][3]

-

NF-κB Signaling: A crucial pathway in inflammation and cancer, NF-κB is a key target for the anti-inflammatory and anti-proliferative effects of DMC and its analogs.

-

STAT3 Signaling: Constitutive activation of STAT3 is a hallmark of many cancers, and its inhibition is a significant component of DMC's anti-tumor activity.[4]

Modulation of Key Signaling Pathways and Gene Expression

Androgen Receptor (AR) Signaling Pathway

This compound has been identified as a potent enhancer of androgen receptor (AR) degradation.[5] Unlike conventional anti-androgens that act as receptor antagonists, DMC promotes the breakdown of the AR protein, thereby inhibiting the transcription of AR-dependent genes that are critical for the growth and survival of prostate cancer cells.[2][6] This mechanism is effective against both full-length AR and its splice variants, which are often implicated in the development of castration-resistant prostate cancer.[2]

Key Genes Modulated:

-

Downregulation: Prostate-Specific Antigen (PSA), TMPRSS2, and other androgen-responsive genes involved in cell proliferation and survival.

NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammatory responses and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting chronic inflammation and tumor progression. Curcumin and its analogs, including DMC, have been shown to inhibit this pathway at multiple levels. This includes preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. By stabilizing IκBα, DMC effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its pro-inflammatory and anti-apoptotic target genes.

Key Genes Modulated:

-

Downregulation: Pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), and cell cycle regulators (e.g., Cyclin D1).[7][8]

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of human cancers. The JAK-STAT3 pathway plays a critical role in cell proliferation, survival, and differentiation. This compound and its analogs have been shown to inhibit the constitutive and cytokine-induced phosphorylation of STAT3, which is a prerequisite for its dimerization, nuclear translocation, and DNA binding.[4][9] By blocking STAT3 activation, DMC downregulates the expression of genes involved in tumor growth and metastasis.

Key Genes Modulated:

-

Downregulation: Anti-apoptotic proteins (e.g., Bcl-2, Mcl-1), cell cycle regulators (e.g., Cyclin D1), and pro-angiogenic factors (e.g., VEGF).[4][10]

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data on the effects of this compound and its analogs on cancer cell lines.

Table 1: IC50 Values of this compound and Analogs in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| This compound (ASC-J9) | LNCaP | Prostate Cancer | ~5-10 | Not Specified |

| This compound (ASC-J9) | 22Rv1 | Prostate Cancer | Not Specified | Not Specified |

| Curcumin Analog (PGV-1) | T47D | Breast Cancer | 2 | Not Specified |

| Curcumin Analog (CCA-1.1) | Caco-2 | Colorectal Cancer | 4.3 ± 0.2 | Not Specified |

| Curcumin Analog (CCA-1.1) | CT26 | Colorectal Cancer | 3.1 ± 0.1 | Not Specified |

| Hydrazinocurcumin | MDA-MB-231 | Breast Cancer | 3.37 | 72 |

| Hydrazinocurcumin | MCF-7 | Breast Cancer | 2.57 | 72 |

| Curcumin Analog 16 | MCF-7 | Breast Cancer | 2.7 ± 0.5 | 72 |

| Curcumin Analog 16 | MDA-MB-231 | Breast Cancer | 1.5 ± 0.1 | 72 |

| Curcumin | MCF-7 | Breast Cancer | 1.32 ± 0.06 | 72 |

| Curcumin | MDA-MB-231 | Breast Cancer | 11.32 ± 2.13 | 72 |

| Curcumin | DU145 | Prostate Cancer | ~9-12 | Not Specified |

| Curcumin | PC-3 | Prostate Cancer | ~9-12 | Not Specified |

Table 2: Modulation of Gene Expression by Demethoxycurcumin (DMC) in NCI-H460 Lung Cancer Cells (35 µM for 24h) [11]

| Gene Regulation | Number of Genes |

| Upregulated | 144 |

| Downregulated | 179 |

Table 3: Fold Change in Gene Expression in Response to Curcumin Treatment in NCI-H460 Lung Cancer Cells (2 µM for 24h) [12]

| Gene | Function | Fold Change |

| Upregulated | ||

| TP53INP1 | DNA Damage | >2-3 |

| Downregulated | ||

| CCNE2 | DNA Damage | Not Specified |

| ID3 | Cell Survival | Not Specified |

| CDC6, CDCA5, etc. | Cell Cycle | >2-3 |

| DDIT3 | DNA Damage | >4 |

| DDIT4 | DNA Damage | >3-4 |

| CCPG1 | Cell Cycle | >3-4 |

| GADD45A, CGREF1 | DNA Damage | >2-3 |

| TNFRSF10B, GAS5, etc. | Cell Survival | >2-3 |

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines (e.g., LNCaP, PC-3, MCF-7, MDA-MB-231, NCI-H460) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded in multi-well plates or flasks at a density that allows for logarithmic growth during the experiment.

-

DMC Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Treatment: The culture medium is replaced with fresh medium containing the desired concentrations of DMC or vehicle (DMSO) control. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

-

Incubation: Cells are incubated for the specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

Gene Expression Analysis by RT-qPCR

-